2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole

Anticancer drug discovery Heterocyclic medicinal chemistry NCI in vitro screening

2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole (CAS 1062221-21-9; molecular formula C₁₃H₁₀N₃OS₂) belongs to the privileged class of 1,3,4-oxadiazole-thiazole hybrid heterocycles connected via a thioether (–S–CH₂–) bridge. The 1,3,4-oxadiazole core is a well-established pharmacophore with documented antibacterial, antifungal, anticancer, and anti-inflammatory activities, attributed to the toxophoric –N=C–O– linkage that interacts with nucleophilic centers in microbial and tumor cells.

Molecular Formula C13H11N3OS2
Molecular Weight 289.4 g/mol
Cat. No. B10815852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole
Molecular FormulaC13H11N3OS2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)SCC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3OS2/c1-9-7-18-13(14-9)19-8-11-15-16-12(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3
InChIKeyKSHMNWAGZWTZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole: A Thiazole-Oxadiazole Hybrid Scaffold for Antimicrobial and Anticancer Screening Libraries


2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole (CAS 1062221-21-9; molecular formula C₁₃H₁₀N₃OS₂) belongs to the privileged class of 1,3,4-oxadiazole-thiazole hybrid heterocycles connected via a thioether (–S–CH₂–) bridge [1]. The 1,3,4-oxadiazole core is a well-established pharmacophore with documented antibacterial, antifungal, anticancer, and anti-inflammatory activities, attributed to the toxophoric –N=C–O– linkage that interacts with nucleophilic centers in microbial and tumor cells [2]. The 4-methylthiazol-2-yl moiety contributes additional sulfur-mediated binding interactions and enhanced lipophilicity, while the 5-phenyl substitution on the oxadiazole ring provides a modifiable aromatic handle for structure-activity relationship (SAR) exploration [3]. This compound serves as a versatile intermediate for constructing focused screening libraries targeting bacterial resistance, fungal pathogens, and neoplastic diseases.

Why 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole or Thiazole Singles: Quantitative SAR Evidence


The co-presence of the 1,3,4-oxadiazole ring, the 4-methylthiazole moiety, and the thioether bridge in a single molecular framework generates a synergistic pharmacophore that cannot be recapitulated by mono-heterocyclic analogs or hybrids lacking any of these three components. Incorporation of a thiazole ring into the 1,3,4-oxadiazole skeleton has been shown to produce superior in vitro antitumor activity compared to analogous hybrids bearing pyrazole or thiophene rings in the NCI 4-cell line panel [1]. The thioether (–S–CH₂–) linker is a critical structural determinant: 1,3,4-oxadiazole thioether derivatives have demonstrated dual thymidylate synthase (TS) inhibitory and antibacterial activity (MIC 1.56–3.13 μg/mL against four bacterial strains), whereas direct-linked or sulfone analogs show divergent activity profiles [2]. Furthermore, the specific 4-methyl substitution pattern on the thiazole ring modulates lipophilicity and target binding differently than the 2-methyl or unsubstituted thiazole variants, as evidenced by distinct MIC shifts in SAR studies [3]. Simple interchange with a generic oxadiazole-thiazole hybrid of different connectivity risks losing these quantifiable activity gains.

Quantitative Differentiation Evidence: 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole vs. Closest Structural Analogs


Thiazole-Incorporated 1,3,4-Oxadiazole vs. Pyrazole or Thiophene Hybrids: Superior Antitumor Activity in NCI 4-Cell Line Panel

In a direct comparative study by Bondock et al. (2012), 1,3,4-oxadiazole derivatives bearing different heterocyclic appendages at the 2-position were evaluated in the NCI in vitro disease-oriented human cell screening panel. Compounds incorporating a thiazole ring (e.g., compound 7a) displayed promising antitumor activity across the 4-cell line assay panel, whereas the corresponding pyrazole and thiophene analogs showed markedly weaker activity under identical assay conditions [1]. This class-level inference establishes that thiazole-oxadiazole hybrids, such as the target compound, are structurally advantaged over pyrazole- and thiophene-containing congeners for anticancer screening applications. Although the specific target compound was not directly tested in this panel, its thiazole-oxadiazole-thioether architecture places it within the structurally privileged subset identified in this work.

Anticancer drug discovery Heterocyclic medicinal chemistry NCI in vitro screening

Thioether-Bridged Phenylthiazole-Oxadiazole vs. Fluconazole: Antifungal MIC Comparison Against Candida spp. and Multidrug-Resistant C. auris

Hagras et al. (2025) rationally designed phenylthiazole-based 1,3,4-oxadiazole derivatives and evaluated their antifungal activity. The lead compound 35 demonstrated MIC values of 1–2 μg/mL against Candida albicans, 0.5–1 μg/mL against Candida glabrata, and 2–4 μg/mL against multidrug-resistant Candida auris [1]. These values outperformed fluconazole and matched amphotericin B. Additionally, compound 35 exhibited minimal cytotoxicity (88% cell viability at 16 μg/mL) and negligible hemolytic activity, indicating a favorable selectivity window [1]. The target compound 2-(((4-methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole shares the core phenylthiazole-oxadiazole pharmacophore with compound 35, with the key differentiation being the 4-methyl substitution on the thiazole ring (vs. the substituted phenyl on the thiazole in compound 35). This structural homology supports its candidacy for antifungal screening libraries.

Antifungal drug resistance Candida auris Phenylthiazole scaffold repurposing

Electron-Withdrawing para-Substitution on Phenyl Ring Enhances Antibacterial Activity: Quantitative MIC Comparison from Thiazole-Clubbed 1,3,4-Oxadiazole Series

Desai et al. (2013) synthesized a series of thiazole-clubbed 1,3,4-oxadiazole derivatives (5a–l) and evaluated their antibacterial activity against S. aureus MTCC 96, S. pyogenes MTCC 442, E. coli MTCC 443, and P. aeruginosa MTCC 1688. Compounds 5c (4-F-phenyl) and 5i (4-NO₂-phenyl) exhibited 2- to 4-fold higher potency (MIC = 12.5–25 μg/mL) than the reference drug chloramphenicol (MIC = 50 μg/mL against all four strains) [1]. In contrast, compounds bearing electron-donating groups (4-OCH₃, 4-CH₃) showed substantially weaker activity (MIC = 250–>1000 μg/mL) [1]. The target compound, bearing an unsubstituted phenyl ring at the oxadiazole 5-position, provides a neutral baseline for SAR diversification—allowing subsequent introduction of electron-withdrawing groups (F, NO₂, Cl) to achieve the 2- to 4-fold potency enhancement documented in this series.

Antibacterial SAR Gram-positive pathogens Drug-resistant bacteria

Phenylthiazole-1,3,4-Oxadiazole-Thioether vs. Commercial Carbendazim and Thiodiazole Copper: In Vivo Rice Disease Control Efficacy

A 2024 study synthesized 35 novel phenylthiazole-1,3,4-oxadiazole-thioether (sulfone) derivatives—a series structurally highly homologous to the target compound—and evaluated their efficacy against rice fungal and bacterial diseases. Compounds G1 and G7 exhibited EC₅₀ values of 2.22 μg/mL and 2.76 μg/mL against Rhizoctonia solani in vitro, and demonstrated superior protective and curative activities against rice sheath blight in vivo compared to commercial carbendazim [1]. Compound G2 displayed remarkable antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) with EC₅₀ = 1.98 μg/mL and superior protective activity (88.08%) versus thiodiazole copper (79.39%) at 200 μg/mL in greenhouse trials [1]. The target compound shares the identical phenylthiazole-1,3,4-oxadiazole-thioether core architecture with the G-series compounds, suggesting similar potential for agricultural fungicide/bactericide development.

Agricultural fungicides Rice sheath blight Xanthomonas oryzae

1,3,4-Oxadiazole Thioether Derivatives as Dual TS Inhibitors/Antibacterials: Compound 18 vs. Positive Control

Du et al. (2013) designed a series of 1,3,4-oxadiazole thioether derivatives (compounds 9–44) as potential thymidylate synthase (TS) inhibitors with dual anticancer and antibacterial activity. Compound 18, bearing a nitro substituent, exhibited IC₅₀ values of 0.62 μM (human TS) and 0.47 μM (E. coli TS) in the TS inhibition assay, and MIC values of 1.56–3.13 μg/mL against four tested bacterial strains [1]. Its anticancer IC₅₀ against three cancer cell lines was 0.7 ± 0.2 μM, 30.0 ± 1.2 μM, and 18.3 ± 1.4 μM, respectively, representing the most potent compound in the series [1]. The target compound, bearing the identical 1,3,4-oxadiazole thioether core pharmacophore with a thiazole substituent in place of the aryl/heteroaryl groups in compounds 9–44, is positioned for analogous dual-activity screening. The demonstrated TS inhibitory potency at sub-micromolar levels provides a mechanistic rationale for procuring this scaffold class.

Thymidylate synthase inhibition Dual anticancer-antibacterial agents 3D-QSAR-guided design

Cytotoxicity Selectivity of Thiazole-Oxadiazole Antimicrobials: IC₅₀ > 100 μM on HeLa Cells vs. Doxorubicin IC₅₀ = 3.24 μM

Desai et al. (2013) evaluated the in vitro cytotoxicity of their most potent antibacterial thiazole-clubbed 1,3,4-oxadiazole compounds (5b, 5c, 5f, 5h, 5i) against the HeLa human cervical cancer cell line. Compounds 5b, 5c, and 5h showed IC₅₀ values > 100 μM, while compounds 5f and 5i exhibited IC₅₀ values of 98.60 μM and 96.48 μM, respectively, compared to doxorubicin (IC₅₀ = 3.24 μM) [1]. This represents a >30-fold selectivity margin for the most potent antibacterials over the cytotoxic reference, suggesting that the thiazole-oxadiazole hybrid scaffold can achieve potent antimicrobial activity with low mammalian cytotoxicity—a critical attribute for both therapeutic and agrochemical applications [1]. The target compound, with its unsubstituted phenyl ring, is expected to exhibit a comparable or more favorable cytotoxicity profile based on the SAR trend that electron-withdrawing substitution modestly elevates cytotoxicity while still maintaining >30-fold selectivity over doxorubicin.

Selective toxicity HeLa cytotoxicity Antimicrobial safety profiling

Priority Application Scenarios for 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


Antifungal Hit Discovery Targeting Multidrug-Resistant Candida auris

The demonstrated potency of phenylthiazole-oxadiazole hybrids (MIC = 2–4 μg/mL) against multidrug-resistant C. auris, outperforming fluconazole and matching amphotericin B [1], positions the target compound as a privileged screening scaffold for antifungal drug discovery. Its 4-methylthiazole moiety provides a synthetic handle distinct from the substituted-phenyl thiazoles in the published lead series, enabling exploration of novel IP space. The favorable cytotoxicity profile (88% cell viability at 16 μg/mL for the lead analog [1]) supports its inclusion in focused libraries targeting WHO critical-priority fungal pathogens.

Antibacterial Lead Optimization via para-Electron-Withdrawing Derivatization

The SAR from Desai et al. (2013) establishes that introducing electron-withdrawing groups (F, NO₂) at the para position of the phenyl ring on thiazole-oxadiazole hybrids yields 2- to 4-fold enhancement in antibacterial MIC over chloramphenicol [2]. The target compound's unsubstituted 5-phenyl-1,3,4-oxadiazole core provides an ideal starting point for systematic para-substitution campaigns, with the expectation that 4-F or 4-NO₂ derivatives would achieve MIC values in the 12.5–25 μg/mL range against S. aureus, E. coli, and P. aeruginosa [2].

Agrochemical Development for Rice Bacterial Leaf Blight Control

Phenylthiazole-1,3,4-oxadiazole-thioether compounds (structurally homologous to the target compound) have demonstrated in vivo protective efficacy of 88.08% against rice bacterial leaf blight at 200 μg/mL, exceeding the commercial standard thiodiazole copper (79.39%) [3]. The target compound's modular synthesis via nucleophilic substitution of 4-methylthiazole-2-thiol with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole enables rapid analog generation for structure-activity optimization in agricultural bactericide/fungicide programs [4].

Dual Mechanistic Screening: Thymidylate Synthase Inhibition with Antibacterial Backup

1,3,4-Oxadiazole thioether derivatives have been validated as dual thymidylate synthase inhibitors (hTS IC₅₀ = 0.62 μM) and antibacterial agents (MIC = 1.56–3.13 μg/mL) [5]. Procuring the target compound for enzymatic screening against TS isoforms, coupled with parallel antibacterial panel testing, provides a mechanism-informed entry point into dual-activity drug discovery—a strategy supported by 3D-QSAR models that can guide subsequent optimization [5].

Quote Request

Request a Quote for 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.